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Compound of Interest

Compound Name: Imanixil

Cat. No.: B1671735 Get Quote

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of Imanixil and other existing modulators of the

Phosphatidylinositol 5-Phosphate 4-Kinase (PI5P4K) pathway, a promising target in oncology.

The information is intended for researchers, scientists, and drug development professionals

interested in the therapeutic potential of inhibiting this pathway.

Introduction
Phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are a family of lipid kinases that play a

crucial role in cellular signaling, metabolism, and stress responses. Recent research has

identified a synthetic lethal relationship between the inhibition of PI5P4K and tumors with loss-

of-function mutations in the p53 tumor suppressor gene. This has positioned PI5P4K as a

compelling therapeutic target for a variety of cancers, including certain types of breast cancer

and acute myeloid leukemia (AML).

Imanixil (also known as SAR-088 and HOE-402) has been identified as a selective inhibitor of

PI5P4Kβ with some activity against the α isoform. While its development was discontinued for

other indications, its specific activity profile makes it a valuable research tool for interrogating

the function of PI5P4Kβ. This guide compares the biochemical and preclinical data of Imanixil
with other notable PI5P4K inhibitors to assess their relative therapeutic potential in oncology.
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The following table summarizes the in vitro potency and cellular activity of Imanixil and

selected existing PI5P4K inhibitors. It is important to note that publicly available data on the

anti-cancer activity of Imanixil is limited. Therefore, data for other well-characterized PI5P4K

inhibitors are included to provide a broader context for the therapeutic potential of targeting this

pathway.

Compound Target(s)
IC50/Ki (in
vitro)

Cell-Based
Assay (IC50)

Key Findings

Imanixil (SAR-

088)

PI5P4Kβ >

PI5P4Kα

Data not publicly

available in a

cancer context.

Data not publicly

available in a

cancer context.

A selective

PI5P4Kβ

inhibitor, useful

as a research

tool.[1]

THZ-P1-2
pan-PI5P4K

(covalent)

PI5P4Kα: 190

nM

AML/ALL cell

lines: 0.87 - 3.95

µM

Demonstrates

anti-proliferative

activity in

leukemia cell

lines.[2][3]

CC260
PI5P4Kα,

PI5P4Kβ

PI5P4Kα: 40 nM

(Ki), PI5P4Kβ:

30 nM (Ki)

Data not publicly

available.

A potent dual

inhibitor of the α

and β isoforms.

[1]

BAY-091 PI5P4Kα
Data not publicly

available.

Did not show

anti-proliferative

activity in p53-

deficient tumor

cells.

A highly selective

chemical probe

for PI5P4Kα.[4]

PI5P4Kα-IN-1
PI5P4Kα,

PI5P4Kβ

PI5P4Kα: 2 µM,

PI5P4Kβ: 9.4 µM

Data not publicly

available.

An inhibitor of

both α and β

isoforms.
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To visualize the mechanism of action and the experimental approach to inhibitor evaluation, the

following diagrams are provided.
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Caption: PI5P4K Signaling Pathway and Point of Inhibition.
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Caption: Experimental Workflow for PI5P4K Inhibitor Evaluation.
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Experimental Protocols
Below are detailed methodologies for key experiments cited in the assessment of PI5P4K

inhibitors.

1. In Vitro Kinase Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the

enzymatic reaction.

Principle: The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay. After the

kinase reaction, the remaining ATP is depleted, and the produced ADP is converted into ATP.

This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light,

which is proportional to the ADP generated and thus the kinase activity.

Materials:

Recombinant human PI5P4K enzyme (α or β isoform)

Lipid substrate (e.g., PI(5)P)

ATP

Kinase assay buffer (e.g., HEPES buffer, pH 7.5, containing MgCl2 and DTT)

Test compounds (e.g., Imanixil)

ADP-Glo™ Kinase Assay Kit (Promega)

White opaque 96- or 384-well plates

Procedure:

Prepare serial dilutions of the test compound in DMSO.

In the wells of the assay plate, add the kinase, lipid substrate, and test compound.

Initiate the kinase reaction by adding ATP.
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Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate

for 40 minutes at room temperature.

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

Incubate for 30-60 minutes at room temperature.

Measure the luminescence using a plate reader.

Calculate the percent inhibition for each compound concentration relative to a no-inhibitor

control and determine the IC50 value by fitting the data to a dose-response curve.

2. In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of a test compound in a living organism.

Principle: Human cancer cells (e.g., a p53-null breast cancer cell line) are implanted into

immunocompromised mice. Once tumors are established, the mice are treated with the test

compound, and tumor growth is monitored over time.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Human cancer cell line with a p53-null status

Test compound (e.g., a PI5P4K inhibitor) formulated in a suitable vehicle

Vehicle control

Calipers for tumor measurement

Procedure:

Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
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Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 100-200

mm³), randomize the mice into treatment and control groups.

Administer the test compound or vehicle control to the mice according to a predetermined

schedule (e.g., daily oral gavage).

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

Calculate tumor volume using the formula: (Length x Width²) / 2.

Monitor the body weight and general health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, histological analysis).

Evaluate the anti-tumor efficacy by comparing the tumor growth in the treatment group to

the control group. Calculate metrics such as tumor growth inhibition (TGI).

Conclusion
The inhibition of PI5P4K represents a promising therapeutic strategy for p53-deficient cancers.

Imanixil, as a selective PI5P4Kβ inhibitor, is a valuable pharmacological tool for dissecting the

specific roles of this isoform in cancer biology. While direct evidence of Imanixil's anti-cancer

efficacy in preclinical models is not extensively documented in public literature, the data from

other PI5P4K inhibitors, such as the pan-inhibitor THZ-P1-2 and the dual α/β inhibitor CC260,

demonstrate the potential of this target class. These compounds have shown potent in vitro

activity and anti-proliferative effects in relevant cancer cell lines.

Future research should focus on generating more comprehensive preclinical data for isoform-

selective inhibitors like Imanixil to better understand the therapeutic potential of targeting

PI5P4Kβ specifically. Direct comparative studies of these inhibitors in identical experimental

systems would be highly valuable for making definitive conclusions about their relative efficacy

and for guiding the development of next-generation PI5P4K-targeted therapies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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